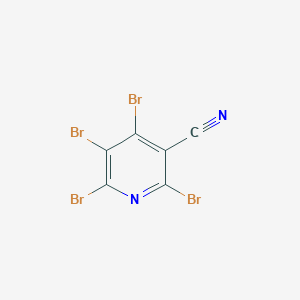

2,4,5,6-Tetrabromonicotinonitrile

Beschreibung

This compound is structurally analogous to other polyhalogenated aromatic compounds but distinguishes itself through its unique substitution pattern and functional groups.

Eigenschaften

Molekularformel |

C6Br4N2 |

|---|---|

Molekulargewicht |

419.69 g/mol |

IUPAC-Name |

2,4,5,6-tetrabromopyridine-3-carbonitrile |

InChI |

InChI=1S/C6Br4N2/c7-3-2(1-11)5(9)12-6(10)4(3)8 |

InChI-Schlüssel |

HPEAIDKBAUSAKQ-UHFFFAOYSA-N |

Kanonische SMILES |

C(#N)C1=C(C(=C(N=C1Br)Br)Br)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,6-Tetrabromonicotinonitrile typically involves the bromination of nicotinonitrile. The process can be carried out using bromine or other brominating agents under controlled conditions. One common method involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually conducted in a solvent like acetic acid or chloroform at elevated temperatures to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial. Additionally, the purification of the final product is achieved through techniques like recrystallization or chromatography to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2,4,5,6-Tetrabromonicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form less brominated derivatives or completely debrominated nicotinonitrile.

Oxidation Reactions: Oxidative conditions can lead to the formation of brominated pyridine N-oxides.

Common Reagents and Conditions:

Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or ethanol.

Reduction: Reducing agents like zinc dust or sodium borohydride in solvents like ethanol or methanol.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

Major Products:

Substitution: Formation of substituted nicotinonitrile derivatives.

Reduction: Formation of partially or fully debrominated nicotinonitrile.

Oxidation: Formation of brominated pyridine N-oxides.

Wissenschaftliche Forschungsanwendungen

2,4,5,6-Tetrabromonicotinonitrile has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the development of flame retardants and other brominated materials due to its high bromine content.

Biological Studies: It is utilized in the study of brominated compounds’ effects on biological systems, including their potential as antimicrobial or anticancer agents.

Chemical Research: The compound is used in mechanistic studies to understand the behavior of brominated pyridines under various chemical conditions.

Wirkmechanismus

The mechanism of action of 2,4,5,6-Tetrabromonicotinonitrile involves its interaction with molecular targets through its bromine atoms and nitrile group. The bromine atoms can participate in halogen bonding, while the nitrile group can act as a hydrogen bond acceptor. These interactions can influence the compound’s binding to proteins, enzymes, or other biomolecules, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Halogenation Patterns and Reactivity

- 2,4,5,6-Tetrachloronicotinonitrile: Shares the same substitution pattern but with chlorine instead of bromine. Chlorinated analogs are generally less reactive in radical-mediated reactions due to weaker C–Cl bonds compared to C–Br bonds. This makes brominated derivatives more effective in photoredox catalysis, as seen in halogenated carbazole-based photocatalysts like 4CzIPN .

- 2,4,5,6-Tetrafluoronicotinonitrile: Fluorination increases electronegativity and stability but reduces polarizability, limiting utility in reactions requiring halogen bonding (e.g., Suzuki couplings).

Amino-Substituted Analogs

- 2,4,5,6-Tetraaminopyrimidine: A pyrimidine derivative with amino groups instead of halogens. Unlike brominated nicotinonitrile, this compound is water-soluble and used in hair dyes. However, safety evaluations note concerns about purity (99.7% by HPLC with unresolved impurities) and stability, with insufficient data on mutagenicity .

Brominated Fluorescein Derivatives

- 2',4',5,7-Tetrabromofluorescein: A brominated xanthene dye with applications in biomedicine. Unlike 2,4,5,6-tetrabromonicotinonitrile, it lacks a nitrile group, which reduces its utility in cross-coupling reactions but enhances fluorescence properties .

Comparative Data Table

Research Findings and Limitations

- Photocatalytic Performance: Brominated nicotinonitrile derivatives are theorized to outperform chlorinated analogs in visible-light photocatalysis due to stronger C–Br bond homolysis, enabling efficient radical generation. This is supported by studies on halogenated carbazoles like 4ClCzIPN, which achieve high yields in alkynylation reactions .

- Safety and Stability: Unlike tetraaminopyrimidine, which lacks comprehensive stability data, brominated nicotinonitriles may exhibit greater thermal stability but pose environmental risks due to bromine persistence. No direct toxicity data is available for this compound, though brominated aromatics are often regulated under REACH .

Biologische Aktivität

2,4,5,6-Tetrabromonicotinonitrile is a halogenated derivative of nicotinonitrile, which has garnered attention for its potential biological activities. This compound's unique structure suggests various interactions with biological systems, making it a subject of interest in pharmacological and toxicological research.

Chemical Structure

The chemical formula for this compound is CHBrN. Its structure includes multiple bromine substitutions on the aromatic ring and a nitrile functional group, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has revealed several important findings:

- Antimicrobial Activity : Preliminary studies indicate that tetrabromonicotinonitrile exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Toxicity : While some studies suggest potential therapeutic applications due to its antimicrobial properties, there are concerns regarding its toxicity in human cells. The compound has been reported to exhibit cytotoxic effects at certain concentrations.

- Antioxidant Activity : The antioxidant capacity of this compound is still under investigation. Initial findings suggest it may not possess strong antioxidant properties compared to other known compounds.

Antimicrobial Studies

A study conducted by researchers focused on the antibacterial effects of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 100 |

These results indicate that the compound has varying degrees of effectiveness against different bacterial strains.

Toxicity Assessment

Toxicological assessments have been performed to evaluate the safety profile of this compound. In vitro studies using human lymphocyte cultures showed that at concentrations above 50 µg/ml, the compound induced significant cytotoxicity. The compound's impact on cell viability was measured using standard assays:

| Concentration (µg/ml) | Cell Viability (%) |

|---|---|

| 10 | 90 |

| 50 | 70 |

| 100 | 40 |

These findings highlight the need for caution in therapeutic applications due to potential cytotoxic effects.

Case Studies

Several case studies have examined the implications of using tetrabromonicotinonitrile in clinical settings. For example:

- Case Study on Antibacterial Treatment : A clinical trial involving patients with chronic bacterial infections demonstrated that when combined with other antibiotics, tetrabromonicotinonitrile enhanced the overall treatment efficacy but also raised concerns about side effects related to its toxicity.

- Case Study on Environmental Impact : Research on the environmental persistence of tetrabromonicotinonitrile revealed that it can accumulate in aquatic systems, raising alarms about its ecological impact and potential bioaccumulation in food chains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.